2,2',2''-Nitrilotriethyl tartrate

Description

Historical Trajectories in Nitrilotriethyl Tartrate Investigation

The historical investigation of 2,2',2''-Nitrilotriethyl tartrate is intrinsically linked to the commercial availability and study of its precursors, triethanolamine (B1662121) and tartaric acid. Triethanolamine became commercially significant after 1945 with the large-scale production of ethylene (B1197577) oxide. who.int It is produced through the reaction of ethylene oxide with aqueous ammonia (B1221849), a process that also yields monoethanolamine and diethanolamine. who.intwikipedia.org The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. wikipedia.org

Tartaric acid, a naturally occurring dicarboxylic acid, has a long history in chemistry, particularly in the field of stereochemistry. Its derivatives, tartrates, have been central to the synthesis of a multitude of bioactive molecules and have served as crucial synthons in asymmetric synthesis. nih.gov The combination of these two molecules, likely through esterification, would have been a logical step for researchers exploring new chemical entities with potential applications in various fields. A patent for a water-soluble triethanolamine derivative mentions the use of tartrate to form a salt, indicating the recognized utility of combining these two molecules. google.com Another patent describes the use of a boric acid alkanolamine ester as a coloration inhibitor in the production of triethanolamine. google.com

Contemporary Research Paradigms and Significance of this compound

In the realm of contemporary research, the significance of this compound can be inferred from the versatile properties of its parent compounds. Triethanolamine is a viscous, colorless to pale yellow liquid that acts as a mild base. hsfchem.comshreechem.in It is known for its ability to function as a pH adjuster, emulsifier, and surfactant. hsfchem.comshreechem.in These properties are leveraged in a wide array of products, from cosmetics and personal care items to industrial applications like metalworking fluids and cement grinding. wikipedia.orghsfchem.comthechemco.com

The esterification of triethanolamine's three hydroxyl groups with tartaric acid would result in a molecule with a complex stereochemistry and a high density of functional groups. This structure suggests potential as a chelating agent, a building block for coordination polymers, or a precursor for functional materials. Research on related triethanolamine-based esters, such as those derived from fatty acids, has been driven by their application as fabric softeners. researchgate.net The synthesis of triethanolamine stearate, for instance, has been optimized in loop reaction systems. researchgate.net

The physical and chemical properties of this compound would be influenced by both the triethanolamine core and the tartrate moieties. The properties of the parent compound, triethanolamine, are well-documented.

Table 1: Physical and Chemical Properties of Triethanolamine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO₃ nih.gov |

| Molecular Weight | 149.19 g/mol nih.gov |

| Appearance | Colorless viscous hygroscopic liquid or crystals nih.gov |

| Odor | Mild ammonia odor nih.gov |

| Melting Point | 21.2 °C chemicalbook.com |

| Boiling Point | 360 °C chemicalbook.com |

| Density | 1.1242 g/cm³ chemicalbook.com |

| Solubility | Miscible with water, methanol (B129727), and acetone (B3395972) nih.govchemicalbook.com |

Cross-Disciplinary Research Contributions within Chemical Sciences

The chemical functionalities present in this compound lend themselves to a variety of cross-disciplinary research areas. The nitrogen atom of the triethanolamine core and the multiple hydroxyl and carboxyl groups from the tartrate units make it a prime candidate for applications in coordination chemistry. Triethanolamine itself is used as a complexing agent in the synthesis of nanomaterials, such as zinc sulfide (B99878) thin films, where it can influence the growth rate of the material. taylorandfrancis.com

In materials science, the compound could serve as a precursor for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The chirality inherent in the tartrate groups could be exploited to create chiral materials with potential applications in asymmetric catalysis or enantioselective separations. The synthesis of bioactive molecules often relies on chiral synthons, and tartaric acid and its derivatives are well-established in this role. nih.gov Furthermore, triethanolamine derivatives have been investigated for their potential as prodrugs. google.com The combination of triethanolamine with a biocompatible molecule like tartaric acid could lead to new avenues in drug delivery and pharmaceutical sciences. The use of triethanolamine in detergents and cosmetics also points to potential applications in formulation science. taylorandfrancis.comatamanchemicals.com

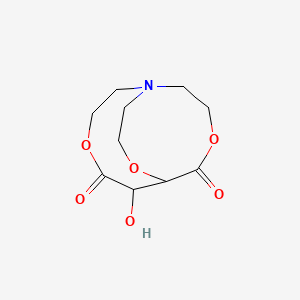

Structure

2D Structure

3D Structure

Properties

CAS No. |

29870-23-3 |

|---|---|

Molecular Formula |

C10H15NO6 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

6-hydroxy-4,9,14-trioxa-1-azabicyclo[5.4.3]tetradecane-5,8-dione |

InChI |

InChI=1S/C10H15NO6/c12-7-8-10(14)17-6-3-11(1-4-15-8)2-5-16-9(7)13/h7-8,12H,1-6H2 |

InChI Key |

IGBGMNZJSGDIMG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2C(C(=O)OCCN1CCOC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2,2 ,2 Nitrilotriethyl Tartrate

Foundational Synthetic Pathways to 2,2',2''-Nitrilotriethyl Tartrate

The most fundamental and direct method for synthesizing this compound is the Fischer-Speier esterification. This classic reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukchemguide.co.uk In this specific case, three equivalents of tartaric acid would react with one equivalent of triethanolamine (B1662121).

The reaction is typically performed by heating the reactants with a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukntnu.no The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, water, the reaction byproduct, must be removed. chemguide.co.ukmasterorganicchemistry.com This can be achieved by techniques such as azeotropic distillation using a Dean-Stark apparatus.

Table 1: Typical Conditions for Foundational Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Triethanolamine, Tartaric Acid (1:3 molar ratio) | Formation of the tri-ester |

| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic Acid | To accelerate the rate of esterification |

| Temperature | Elevated (typically reflux) | To increase reaction rate |

| Water Removal | Azeotropic distillation (e.g., with toluene) | To shift equilibrium towards product formation |

The progress of the reaction can be monitored by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or infrared spectroscopy to observe the disappearance of the carboxylic acid starting material.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated strategies to improve the efficiency, selectivity, and sustainability of the synthesis of this compound.

The stereochemistry of this compound is directly dictated by the stereoisomer of tartaric acid used as the starting material. Tartaric acid exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid.

To synthesize an enantiomerically pure version of the final product, such as (2R,3R,2'R,3'R,2''R,3''R)-2,2',2''-Nitrilotriethyl tartrate, one must start with the corresponding enantiomerically pure tartaric acid, in this case, D-(-)-tartaric acid. The use of tartaric acid and its esters as inexpensive chiral synthons is a well-established strategy in asymmetric synthesis, allowing for the unambiguous setting of stereocenters. nih.gov

A key challenge in this synthesis is ensuring the complete esterification of all three hydroxyl groups of triethanolamine to avoid the formation of a mixture of mono-, di-, and tri-substituted esters. These incompletely reacted products would be diastereomers of each other and could be difficult to separate. Therefore, reaction conditions must be optimized to drive the reaction to completion.

Advanced diastereoselective methods, while more commonly applied to the creation of new stereocenters, can be conceptually applied here. For instance, using tartrate ester-modified boronates has been shown to achieve high diastereoselectivity in reactions with chiral aldehydes. acs.org While not a direct analogue, this highlights the principle of using chiral auxiliaries derived from tartaric acid to control stereochemistry, a strategy that could be adapted for specific applications requiring complex derivatives of the target molecule.

The production of this compound can be aligned with the principles of green chemistry to minimize its environmental impact. ftloscience.comorganic-chemistry.org

| Reduce Derivatives | The direct esterification pathway avoids the need for protecting groups or other derivatization steps, which would generate additional waste. acs.org |

By implementing these principles, the synthesis can become more environmentally benign and economically viable.

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com For the esterification reaction to produce this compound, several intensification strategies can be employed.

A major limitation of esterification is the reaction equilibrium. masterorganicchemistry.com Process intensification techniques focus on efficiently removing the water byproduct to continuously drive the reaction forward.

Table 3: Process Intensification and Scale-Up Strategies

| Strategy | Description | Advantage |

|---|---|---|

| Reactive Distillation | The reaction and separation of products occur in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation. | Increased conversion, reduced equipment size, and lower energy consumption. mdpi.com |

| Pervaporation | A membrane-based separation technique where a selective membrane is used to remove water from the reaction mixture, thereby shifting the equilibrium. researchgate.netgrafiati.com | Allows for water removal at lower temperatures than distillation, preserving thermally sensitive compounds and saving energy. mdpi.com |

| Microwave Reactors | Microwave heating can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times. researchgate.net | Faster reaction rates, higher yields, and improved energy efficiency. |

| Continuous Flow Reactors | For large-scale production, moving from a traditional batch reactor to a continuous flow system offers better control over reaction parameters, improved safety, and more consistent product quality. | Enhanced heat and mass transfer, safer operation, and easier scale-up. |

These advanced methodologies can transform the synthesis from a conventional batch process into a modern, continuous, and highly efficient manufacturing process.

Chemical Characterization of Synthetic Intermediates and Final Products of this compound

The structural confirmation and purity assessment of this compound and any potential intermediates (e.g., mono- and di-esters) rely on a combination of standard spectroscopic techniques.

Table 4: Analytical Techniques for Characterization

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR Spectroscopy | The proton NMR spectrum would show characteristic signals for the ethyl groups of the tartrate moieties and the methylene (B1212753) groups of the triethanolamine backbone. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. For example, the protons on the tartrate backbone would appear as distinct multiplets. chemicalbook.comchemicalbook.comresearchgate.net |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester groups (typically in the 170-175 ppm region), the carbons of the triethanolamine core, and the carbons of the tartrate units. |

| Infrared (IR) Spectroscopy | The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found in the range of 1750-1735 cm⁻¹. orgchemboulder.com The broad O-H stretching band from the tartaric acid starting material would be absent, confirming the completion of the esterification. researchgate.netchemicalbook.com |

| Mass Spectrometry (MS) | Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information. For instance, characteristic fragments corresponding to the loss of tartrate units or parts of the triethanolamine structure would be expected. The mass spectrum of triethanolamine itself shows a base peak at m/z 118 and other significant peaks at m/z 74 and 56. researchgate.netchemicalbook.com |

Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, ensuring its identity, structure, and purity.

Catalytic Research Domains of 2,2 ,2 Nitrilotriethyl Tartrate and Its Complexes

Homogeneous Catalysis Utilizing 2,2',2''-Nitrilotriethyl Tartrate Systems

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for high activity and selectivity under mild reaction conditions. savemyexams.comlibretexts.org Systems involving this compound and its analogues leverage the solubility and well-defined molecular nature of the catalyst to achieve specific chemical transformations. nih.gov

The development of asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiopure compounds critical to the pharmaceutical and agrochemical industries. sigmaaldrich.com Chiral ligands are fundamental to this field, as they transfer stereochemical information to a catalytic center, thereby directing the formation of one enantiomer over the other. sigmaaldrich.comresearchgate.net

Tartrate derivatives, in general, are celebrated for their role as chiral ligands. A landmark achievement in asymmetric catalysis is the Sharpless asymmetric epoxidation, which utilizes a simple tartrate ester, such as diethyl tartrate, in combination with titanium isopropoxide to achieve the highly enantioselective epoxidation of allylic alcohols. nih.gov This reaction highlights the efficacy of tartrate-based ligands in creating a chiral environment around a metal center. The principle extends to more complex structures like this compound, where the multiple chiral centers can be used to construct sophisticated, "privileged" ligands. sigmaaldrich.com These ligands often possess C2 symmetry, which simplifies the number of potential isomeric metal complexes and enhances enantioselectivity. sigmaaldrich.com The use of such chiral ligands is a key strategy in forming various carbon-carbon and carbon-heteroatom bonds with high enantiomeric excess. nih.gov

Interactive Data Table: Examples of Asymmetric Reactions Using Tartrate-based Ligands This table can be sorted by Reaction Type, Catalyst System, and typical Enantiomeric Excess (ee). The data is representative of the types of transformations achievable with tartrate-based systems.

| Reaction Type | Typical Catalyst System | Ligand Type | Typical Enantiomeric Excess (ee) |

| Asymmetric Epoxidation | Ti(OⁱPr)₄/TBHP | Diethyl tartrate | >90% nih.gov |

| Asymmetric Sulfoxidation | Ti(OⁱPr)₄/Oxidant | (R)-6,6'-dibromo-BINOL | 78–95% researchgate.net |

| Asymmetric Sulfoxidation | Ti(IV)/Immobilized Tartrate | L-tartrate on LDH | up to 58% researchgate.net |

| Asymmetric C-H Activation | Ru-catalysed | C–N Axially Chiral Carboxylic Acid | High nih.gov |

Understanding the reaction mechanism is crucial for optimizing catalytic systems. In homogeneous catalysis involving tartrate complexes, mechanistic studies often focus on identifying reaction intermediates and elucidating the catalytic cycle. A classic example that provides insight into the mechanistic behavior of tartrate in a redox reaction is the cobalt-catalyzed oxidation of potassium sodium tartrate by hydrogen peroxide. uwaterloo.carsc.orgflinnsci.com

In this reaction, the pale pink cobalt(II) salt acts as a homogeneous catalyst. uwaterloo.carsc.org Upon initiation, the hydrogen peroxide oxidizes the Co(II) ions to a green Co(III) species. rsc.orgflinnsci.com This higher-valent cobalt ion then complexes with the tartrate ions, facilitating their oxidation. uwaterloo.ca During this process, the cobalt(III) is reduced back to its original pink cobalt(II) state, completing the catalytic cycle. uwaterloo.carsc.org The distinct color change from pink to green and back to pink provides a visual probe into the redox cycling of the catalyst, confirming that the cobalt species participates directly in the reaction but is regenerated at the end. flinnsci.com Such studies, often employing spectroscopic and kinetic analysis, are vital for understanding how the catalyst, substrate, and oxidant interact throughout the reaction pathway. flinnsci.com Similar mechanistic principles apply to other systems, such as the proposed pathway for enantioselective sulfide (B99878) oxidation, where the coordination of tartrate ester groups to a metal center is believed to be a key step in determining selectivity. rug.nl

Interactive Data Table: Proposed Steps in the Cobalt-Catalyzed Oxidation of Tartrate This table outlines the key stages of the catalytic cycle as inferred from experimental observations.

| Step | Process | Role of Cobalt | Observed Color |

| 1 | Catalyst Activation | Oxidation of Co(II) to Co(III) by H₂O₂ | Pink to Green rsc.orgflinnsci.com |

| 2 | Substrate Binding | Formation of a Co(III)-tartrate complex | Green uwaterloo.ca |

| 3 | Redox Reaction | Oxidation of tartrate by the Co(III) center | Green uwaterloo.ca |

| 4 | Catalyst Regeneration | Reduction of Co(III) back to Co(II) | Green to Pink rsc.org |

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is highly significant in industrial chemistry. libretexts.orgwikipedia.org This approach simplifies catalyst recovery and product purification, contributing to more sustainable and economical processes. rsc.orgens-lyon.fr The immobilization of well-defined molecular catalysts, such as complexes of this compound, onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. ens-lyon.fr

The "heterogenization" of homogeneous catalysts aims to combine the high selectivity of a molecular complex with the practical advantages of a solid catalyst. rsc.org A common strategy involves immobilizing the catalyst onto a porous solid support. chemmethod.com For tartrate-based systems, several immobilization techniques have been explored.

One notable method involves the pre-immobilization of chiral ligands onto a support before coordination with a metal center. researchgate.net For instance, L-tartrate anions have been intercalated into the interlayer space of Mg/Al layered double hydroxides (LDHs). researchgate.net The orientation of the tartrate within the LDH layers—either perpendicular or flat-lying—can be controlled by the choice of solvent during intercalation. researchgate.net This orientation directly impacts the subsequent coordination with a metal like Ti(IV) and, consequently, the catalyst's activity and enantioselectivity in reactions such as asymmetric sulfoxidation. researchgate.net Other strategies include covalently anchoring complexes to functionalized silica (B1680970) gel or incorporating them into the structure of metal-organic frameworks (MOFs). ens-lyon.frnih.gov These methods aim to prevent leaching of the expensive metal complex while maintaining its catalytic activity. ens-lyon.frnih.gov

Interactive Data Table: Comparison of Immobilization Strategies for Catalysts This table summarizes various methods for creating heterogeneous catalysts from molecular precursors.

| Immobilization Strategy | Support Material | Bonding Type | Key Advantage |

| Intercalation | Layered Double Hydroxides (LDH) | Ionic/Coordination | Controlled ligand orientation researchgate.net |

| Covalent Grafting | Functionalized Silica Gel | Covalent | Reduced metal leaching nih.gov |

| Encapsulation | Metal-Organic Frameworks (MOFs) | Coordination | Site isolation and stability ens-lyon.fr |

| Adsorption | Porous Carbon, Metal Oxides | Physisorption/Chemisorption | Simplicity of preparation wikipedia.org |

In the Langmuir-Hinshelwood model, all reacting species are adsorbed onto the catalyst surface before the reaction occurs. nrel.gov In the Eley-Rideal mechanism, one reactant adsorbs onto the surface and then reacts directly with a second reactant from the bulk phase. libretexts.org For an immobilized this compound complex, the porous structure of the support, the accessibility of the active metal centers, and the strength of reactant adsorption are critical factors. uclouvain.be Surface science techniques are employed to characterize the catalyst's physical and chemical properties, such as surface area, pore size distribution, and the nature of the active sites. mdpi.com Understanding these properties is essential for modeling the reaction kinetics and optimizing the catalyst's performance by minimizing mass transfer limitations and maximizing the intrinsic reaction rate. uclouvain.benih.gov

| Step | Description | Key Influencing Parameters |

| 1. Mass Transfer (Bulk) | Reactants move from the bulk fluid to the catalyst's external surface. | Flow rate, viscosity, particle size |

| 2. Mass Transfer (Pore) | Reactants diffuse through the pores of the support to reach active sites. | Porosity, tortuosity, effective diffusivity uclouvain.be |

| 3. Adsorption | Reactants bind to the active sites on the catalyst surface. | Surface chemistry, temperature, pressure |

| 4. Surface Reaction | Adsorbed reactants transform into products. | Activation energy, nature of the active site libretexts.org |

| 5. Desorption | Products detach from the active sites. | Product-surface interaction strength |

| 6. Mass Transfer (Out) | Products diffuse out of the pores and away from the catalyst surface. | Porosity, tortuosity, concentration gradients |

Electrocatalytic Investigations of this compound Complexes

Electrocatalysis involves the use of a catalyst to accelerate electrochemical reactions at an electrode surface. rsc.orgnih.gov This field is crucial for developing technologies related to energy conversion and storage, such as fuel cells and the electrochemical reduction of CO₂. rsc.orgliverpool.ac.uk Molecular complexes, including those with tartrate-based ligands, are studied as electrocatalysts due to their tunable redox properties and potential for high selectivity. liverpool.ac.uk

Research into the electrocatalytic role of tartrate has included its use as a complexing agent in electrodeposition processes. For example, tartrate has been used as a complexing agent for Ni²⁺ ions in a non-cyanide alkaline bath for the electrodeposition of Zn-Ni alloys. researchgate.net Electrochemical studies, such as cyclic voltammetry and galvanostatic measurements, were employed to investigate the co-deposition process and the influence of additives. researchgate.net These techniques provide insight into the reduction potentials of the metal complexes and the mechanism of alloy formation at the electrode surface. mdpi.com While not a direct catalytic transformation of the tartrate itself, this demonstrates the crucial role of the tartrate ligand in mediating the electrochemical process by controlling the availability and reduction of the metal ions. Broader investigations into molecular electrocatalysts often focus on understanding the key reaction intermediates formed at the working electrode and elucidating the interplay between different catalytic cycles. ru.nl

Interactive Data Table: Findings from Electrochemical Study of Zn-Ni/Tartrate System researchgate.net This table summarizes the experimental setup and key results from the study on electrodeposition from a tartrate-containing bath.

| Parameter | Description | Finding |

| System | Zn-Ni Alloy Electrodeposition | Non-cyanide alkaline bath |

| Complexing Agent | Tartrate | Used to complex Ni²⁺ ions |

| Electrochemical Methods | Cyclic Voltammetry, Galvanostatic Measurements | Investigated the co-deposition process |

| Deposition Type | Anomalous Co-deposition | The less noble metal (Zn) deposits preferentially |

| Deposit Phase | X-Ray Diffraction (XRD) Analysis | Revealed the presence of the δ-phase (Ni₃Zn₂₂) |

| Purpose of Study | Corrosion Resistance | To develop coatings with higher corrosion resistance than pure zinc |

No Research Findings on the Photoredox Catalysis of this compound Systems

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research on the application of this compound and its complexes within the domain of photoredox catalysis.

Consequently, it is not possible to provide an article on the "" with a specific focus on "Photoredox Catalysis Mediated by this compound Systems" as there is no scientific basis for such a discussion at this time. The field of photoredox catalysis is vast and continues to expand, employing a wide array of transition metal complexes, organic dyes, and semiconductor materials as catalysts. However, this compound has not been identified as a contributor to this area of research.

Therefore, no data tables or detailed research findings on its efficacy, substrate scope, or mechanistic pathways in photoredox catalysis can be presented. Further research would be required to explore the potential, if any, of this compound in the specified catalytic domain.

Table of Compounds Mentioned

Since no article could be generated, a table of compounds is not applicable.

Advanced Analytical and Spectroscopic Research Methodologies for 2,2 ,2 Nitrilotriethyl Tartrate

Comprehensive Spectroscopic Techniques for Structural and Electronic Characterization

A variety of spectroscopic methods are employed to investigate the structural and electronic properties of molecules. saylor.orgnih.gov These techniques, including vibrational, electronic, and resonance spectroscopies, provide detailed information about molecular structure, bonding, and electronic transitions. nih.govsemi.ac.cn

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. mdpi.com The resulting spectrum provides a unique fingerprint of the molecule. For instance, Fourier Transform Infrared (FTIR) spectroscopy can be used to identify both organic and inorganic components in a sample by measuring their absorption of infrared light at various wavelengths. mdpi.com In the context of 2,2',2''-Nitrilotriethyl tartrate, IR spectroscopy would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), hydroxyl groups (O-H), and carbon-oxygen single bonds (C-O) of the tartrate moiety, as well as the C-N bond of the nitrilotriethanol core. The analysis of these vibrational modes can confirm the successful esterification and provide insights into the molecular conformation.

Resonance Spectroscopy (Nuclear Magnetic Resonance - NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for detailed structural elucidation of organic molecules in solution. nih.gov ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, ¹H NMR would reveal the number of different types of protons and their connectivity through spin-spin coupling patterns. The chemical shifts of the protons on the tartrate and nitrilotriethanol portions of the molecule would confirm the structure. ¹³C NMR would similarly provide a count of the unique carbon atoms and their chemical environments, further corroborating the molecular structure. Advanced NMR techniques, such as COSY and HMQC, can be used to establish detailed connectivity within the molecule.

Chromatographic Separation and Purity Profiling Methodologies

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. edqm.eu For this compound, both gas and liquid chromatography can be employed, often chosen based on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. asiapharmaceutics.info For the analysis of this compound and related tartrate derivatives, reversed-phase HPLC (RP-HPLC) is a common choice. ijnrd.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. uv.es

A typical RP-HPLC method for analyzing tartaric acid and its derivatives might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. ijnrd.org The pH of the mobile phase can be adjusted to control the ionization state of any acidic or basic functional groups, thereby influencing retention. ijnrd.org Detection is often achieved using a UV detector, as the ester groups provide some UV absorbance. ijnrd.org Ion chromatography with suppressed conductivity detection is another effective technique for determining tartrate, especially in confirming the amount of a drug substance by assaying for its counterion. chromatographyonline.com

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. While this compound itself may have low volatility due to its high molecular weight and polar functional groups, it could potentially be analyzed by GC after derivatization to increase its volatility. For instance, silylation of the hydroxyl groups would produce a less polar and more volatile derivative. GC analysis provides high-resolution separation and is often coupled with a mass spectrometer for definitive identification of the separated components. nih.gov

Purity Profiling: Purity profiling involves the identification and quantification of all impurities present in a substance. hilarispublisher.com This is a critical aspect of quality control in pharmaceutical and chemical industries. Chromatographic methods, particularly HPLC, are the primary tools for purity profiling. hilarispublisher.com By using a validated HPLC method, it is possible to separate this compound from any starting materials, by-products, or degradation products. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the quantification of impurities. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods used for purity testing. ijnrd.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | ijnrd.org |

| Mobile Phase | Potassium Dihydrogen Phosphate buffer (pH 2.6) and Methanol/Acetonitrile | ijnrd.org |

| Flow Rate | 0.6 - 1.2 mL/min | google.com |

| Detection Wavelength | 210 - 250 nm | ijnrd.orggoogle.com |

| Injection Volume | 10 - 50 µL | google.com |

| Column Temperature | 30°C | ijnrd.org |

Electrochemical Characterization Techniques for this compound and Its Complexes

Electrochemical techniques are used to study the redox properties of a compound and its complexes. These methods can provide information about electron transfer processes, stability of different oxidation states, and the formation of complexes with metal ions.

Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used electrochemical technique to investigate the redox behavior of a species in solution. scielo.org.co It involves scanning the potential of a working electrode and measuring the resulting current. For this compound, which contains electroactive ester and hydroxyl groups, CV could be used to determine its oxidation and reduction potentials. The shape of the cyclic voltammogram can reveal information about the reversibility of the electron transfer processes and the stability of the generated radical ions. Furthermore, CV is an excellent tool to study the complexation of this compound with metal ions. The formation of a metal complex will typically shift the redox potentials of the metal ion and/or the ligand, providing evidence for complex formation and allowing for the determination of its stability.

Chronoamperometry and Chronopotentiometry: These are other electrochemical techniques that can provide complementary information. scielo.org.comdpi.com Chronoamperometry involves stepping the potential and measuring the current as a function of time, which can be used to study diffusion coefficients and reaction kinetics. scielo.org.co Chronopotentiometry involves applying a constant current and measuring the potential as a function of time. mdpi.com

Potentiodynamic Polarization: This technique is often used to study the corrosion behavior of materials. mdpi.com While not directly a characterization of the molecule itself, if this compound or its complexes are used in applications where they interact with metal surfaces, potentiodynamic polarization could be used to assess their influence on the corrosion of those metals. mdpi.com

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials, electron transfer kinetics, stability of redox species. | Investigating the oxidation/reduction of the molecule and its metal complexes. |

| Chronoamperometry | Diffusion coefficients, reaction kinetics. | Studying the transport properties and reaction mechanisms. |

| Potentiometry | Formation constants of complexes. | Determining the stability of metal complexes with this compound. |

| Potentiodynamic Polarization | Corrosion rates and mechanisms. | Assessing the influence of the compound on metal corrosion. mdpi.com |

Hyphenated Analytical Techniques in Nitrilotriethyl Tartrate Research

Hyphenated techniques combine a separation technique with a spectroscopic detection method, providing enhanced analytical power. asiapharmaceutics.inforesearchgate.net This combination allows for the separation of complex mixtures followed by the unambiguous identification of the individual components. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. asiapharmaceutics.infosaspublishers.com As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. researchgate.net This is particularly useful for identifying unknown impurities or degradation products in a sample of this compound. nih.gov Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and thermal stability of the analyte. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide even more structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used hyphenated technique, ideal for the analysis of volatile compounds. nih.gov If this compound is derivatized to increase its volatility, GC-MS can be used for its analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification by comparison with a spectral library. lcms.cz

Other Hyphenated Techniques: Other hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared) can also be employed for comprehensive structural elucidation. nih.gov LC-NMR, in particular, allows for the acquisition of NMR spectra of compounds separated by HPLC, which is invaluable for the definitive identification of unknown structures. nih.gov

Method Validation and Quality Assurance Protocols in Analytical Studies

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.euscispace.com It is a critical component of quality assurance and is required by regulatory agencies for the analysis of pharmaceuticals and other regulated products. asiapharmaceutics.info

The validation of an analytical method for this compound would typically involve evaluating the following parameters according to ICH guidelines: ijnrd.orgeuropa.eu

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euduyaonet.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. duyaonet.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a sample and the recovery is measured. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu Precision is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com

Quality Assurance: Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In analytical studies, QA involves adherence to standard operating procedures (SOPs), regular calibration and maintenance of instruments, use of certified reference materials, and participation in proficiency testing schemes. For the analysis of this compound, a robust QA program would ensure the reliability and integrity of the analytical data generated.

| Parameter | Description | Acceptance Criteria (Illustrative) | Reference |

|---|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | Peak purity and resolution from other components. | europa.euduyaonet.com |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. | duyaonet.com |

| Accuracy | Closeness to the true value. | Recovery of 98-102%. | chromatographyonline.comeuropa.eu |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) < 2%. | europa.euresearchgate.net |

| Robustness | Resistance to small changes in method parameters. | RSD < 2% after minor parameter changes. | mdpi.com |

Theoretical and Computational Chemistry Studies on 2,2 ,2 Nitrilotriethyl Tartrate

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For a molecule like 2,2',2''-nitrilotriethyl tartrate, QM calculations can elucidate key electronic properties such as orbital energies, charge distribution, and molecular electrostatic potential (MEP). These properties are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound and Analogs (Illustrative)

| Property | Predicted Value/Characteristic for this compound | Reference Data from Analogs (e.g., NTA, Tartrate Esters) |

| HOMO-LUMO Gap (eV) | Expected to be relatively large, indicating kinetic stability. | Dependent on the specific ester and metal complexation. |

| Molecular Dipole Moment (Debye) | Significant, due to the presence of multiple polar ester groups and the central nitrogen. | Varies with conformation and solvent. |

| Mulliken Atomic Charges | Negative charges concentrated on oxygen atoms of the carboxyl and hydroxyl groups; positive character on adjacent carbons and the nitrogen atom. | Consistent with the known electron-withdrawing nature of carbonyl and hydroxyl groups. |

| Molecular Electrostatic Potential | Negative potential regions around the oxygen atoms, indicating sites for electrophilic attack or metal coordination. Positive potential around the ethyl bridges. | MEP analysis is a standard tool for predicting interaction sites in chelating agents. |

Note: The values in this table are illustrative and would require specific QM calculations for this compound for precise determination.

Molecular Dynamics Simulations of this compound Interactions and Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents or biological macromolecules. For this compound, MD simulations would be particularly useful in understanding its behavior in solution and its potential as a chelating agent.

Simulations on similar chelating agents like EDTA and DTPA have been performed to understand their mechanisms of metal ion binding. rsc.org For this compound, MD simulations could reveal:

The conformational landscape of the molecule, identifying the most stable and accessible geometries.

The dynamics of the "arms" of the molecule and how they fold to coordinate with a metal ion.

The role of solvent molecules in the chelation process.

The stability of the resulting metal complex.

Table 2: Potential Molecular Dynamics Simulation Parameters and Outputs for this compound (Illustrative)

| Simulation Parameter/Output | Description | Relevance to this compound |

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | A suitable force field would need to be parameterized for the tartrate ester groups. |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Longer simulations would be needed to capture large-scale conformational changes and binding events. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the molecule's conformation or a metal complex over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can be used to characterize the coordination of a metal ion by the oxygen and nitrogen atoms of the molecule. |

Computational Mechanistic Predictions for this compound Reactions

Computational chemistry can be a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction barriers. For this compound, this could involve studying its synthesis, hydrolysis, or reactions with other molecules.

For instance, the hydrolysis of the ester linkages is a likely reaction pathway for this compound. QM calculations could be employed to model the reaction mechanism, both uncatalyzed and catalyzed by acid or base. This would involve locating the transition state structures and calculating the activation energies, providing a quantitative measure of the reaction rate. Studies on the reactivity of tartrate-derived silylketene acetals have shown that the nature of the ester group can significantly influence reactivity and selectivity, a factor that would be pertinent to this compound. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. While there are no specific QSAR studies on this compound, the principles of QSAR could be applied if a series of related derivatives were synthesized and tested for a particular activity.

For example, if this compound and its analogs were to be investigated as chelating agents for a specific metal ion, a QSAR model could be developed to correlate structural descriptors with their binding affinity. QSAR studies on other carboxylic acid derivatives have successfully identified key molecular properties influencing their biological activity. nih.govnih.gov

Table 3: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Descriptor Class | Examples of Descriptors | Potential Correlation to Activity (e.g., Chelation) |

| Electronic | HOMO/LUMO energies, dipole moment, partial atomic charges. | The ability to donate electrons (nucleophilicity) would be crucial for metal binding. |

| Steric | Molecular volume, surface area, specific conformational descriptors. | The size and shape of the molecule would influence its ability to encapsulate a metal ion. |

| Hydrophobic | LogP (octanol-water partition coefficient). | Would affect the solubility of the molecule and its ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index. | Describe the branching and overall shape of the molecule. |

In Silico Design and Prediction of Novel this compound Derivatives

Building upon the foundations of QM, MD, and QSAR, in silico design allows for the rational design of novel molecules with desired properties. By understanding the structure-property relationships of this compound, new derivatives could be computationally designed and evaluated before their synthesis.

For instance, if the goal were to enhance the selectivity of the molecule for a particular metal ion, modifications could be made to the tartrate ester groups or the length of the ethyl "arms". These modifications could be screened computationally to predict their effect on binding affinity and selectivity. This approach has been successfully used in the design of novel chelating agents and other functional molecules.

Frontier Research Areas and Future Trajectories for 2,2 ,2 Nitrilotriethyl Tartrate Research

Advanced Materials Research and Applications (e.g., Metal-Organic Frameworks, Coordination Polymers)

The field of advanced materials is driven by the design of structures with tailored properties for specific applications. Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are at the forefront of this research, constructed from metal ions or clusters linked by organic ligands to form porous, crystalline structures. mdpi.com The choice of the organic linker is critical as it dictates the framework's topology, porosity, and chemical functionality.

While direct research incorporating 2,2',2''-Nitrilotriethyl tartrate into MOFs and CPs is not yet prominent, its structural components are well-represented in this field. Tartaric acid and its derivatives are widely used as chiral ligands to construct enantiomerically pure MOFs. mdpi.comnih.gov These materials are of great interest for applications in chiral separations, asymmetric catalysis, and chiro-optical devices. nih.gov For instance, researchers have successfully synthesized 2D and 3D lanthanide-based MOFs using L- or D-tartrate ligands, demonstrating how the tartrate moiety can control the dimensionality and luminescent properties of the resulting framework. mdpi.com Similarly, nitrilotriacetic acid, which shares the nitrilo-carboxylate functionality, has been used to create complex 3D coordination polymers. nih.gov

Given this precedent, this compound is a highly promising candidate as a multifunctional linker for novel MOFs and CPs. Its key attributes include:

Multidentate Coordination: The molecule offers multiple binding sites—the tertiary nitrogen, and the carboxyl and hydroxyl groups on each of the three tartrate arms. This allows for the formation of stable, high-dimensional frameworks.

Inherent Chirality: Derived from tartaric acid, a readily available chiral precursor, this ligand can be used to impart chirality to the resulting framework, a crucial feature for enantioselective applications. wikipedia.org

Functional Pores: The hydroxyl and ester groups lining the potential pores of a MOF built from this ligand could offer specific binding sites for guest molecules, enhancing selectivity in adsorption or catalysis.

The table below outlines the potential structural contributions of this compound in the context of MOF and CP synthesis, based on the known roles of its constituent functional groups.

| Functional Group | Potential Role in MOF/CP Structure | Relevant Precedent |

| Nitrogen (Tertiary Amine) | Acts as a tripodal connection point, potentially forming complexes with a variety of transition metals. | Tris(2-aminoethyl)amine (tren) is a well-known tripodal ligand in coordination chemistry. researchgate.net |

| Carboxylate Groups | Primary binding sites for metal ions, capable of various coordination modes (monodentate, bidentate, bridging). | Carboxylates are the most common linkers in MOF chemistry. mdpi.com |

| Hydroxyl Groups | Can participate in coordination with certain metals or form hydrogen bonds to stabilize the framework and interact with guest molecules. | Hydroxyl and monodentate carboxylate oxygen from tartrate have been shown to bridge Cu(II) ions in CPs. sciencepublishinggroup.com |

Future research would involve the systematic exploration of reaction conditions (solvents, temperatures, metal precursors) to synthesize and crystallize MOFs and CPs using this compound. Characterization of these new materials could reveal novel network topologies and valuable properties for catalysis, separation, and sensing.

Environmental Remediation Chemistry: Mechanistic Studies and Novel Material Development

Environmental contamination by heavy metals is a significant global issue. Chemical remediation, particularly through chelation, is a key strategy for removing toxic metal ions from water and soil. researchgate.net Chelating agents form stable, water-soluble complexes with metal ions, facilitating their removal. nih.gov

The molecular structure of this compound makes it an excellent theoretical candidate for environmental remediation applications. The multiple carboxylate and hydroxyl groups of the tartrate moieties, combined with the central nitrogen atom, create a polydentate ligand capable of forming strong and stable chelate rings with a variety of metal ions. This is analogous to the action of well-known chelators like EDTA, which are incorporated into materials to trap heavy metals. nih.gov

Mechanistic studies would be crucial to understand how this compound interacts with specific metal pollutants. Key research questions would include:

Selectivity: Which heavy metals (e.g., lead, mercury, cadmium, chromium) does it bind most effectively?

pH Dependence: How does the pH of the contaminated medium affect the chelation efficiency?

Kinetics: How quickly does the complexation reaction occur?

Beyond its use as a soluble chelating agent, this compound could be used to develop novel remediation materials. For example, it could be grafted onto the surface of a solid support like silica (B1680970) or a polymer resin, creating a highly effective and reusable adsorbent for heavy metals. Another promising avenue is its incorporation into MOFs designed specifically for environmental applications. For instance, a trivalent iron-tartaric acid MOF has been shown to be an effective catalyst for the ozonation of organic pollutants in water. mdpi.com A MOF built with this compound could similarly be designed to selectively capture and remove heavy metals from industrial wastewater. nih.gov

The table below compares the potential heavy metal removal capabilities of materials functionalized with this compound to other remediation technologies.

| Remediation Technology | Potential Role of this compound | Advantages | Research Trajectory |

| Soluble Chelation | Used as a direct additive to contaminated water to sequester metal ions. | High efficiency in solution. | Study of binding constants and selectivity for target metals like Pb(II), Hg(II), Cd(II). |

| Functionalized Adsorbents | Immobilized on solid supports (e.g., silica, polymers) to create reusable filters. | Reduced secondary contamination; potential for regeneration and metal recovery. | Synthesis of functionalized materials and testing their adsorption capacity and reusability. |

| Remediating MOFs | Used as the organic linker to build porous frameworks for selective metal capture. | High surface area and tunable pore environment for superior selectivity and capacity. | Design and synthesis of robust, water-stable MOFs and evaluation in simulated wastewater. nih.gov |

Agrochemical Science: Exploration of Novel Applications and Delivery Systems

Modern agriculture faces the dual challenge of increasing crop yields while minimizing environmental impact. Agrochemical science is exploring novel delivery systems to improve the efficiency of fertilizers and pesticides, reducing runoff and soil contamination.

The chelating properties of this compound make it a strong candidate for applications in agrochemical science.

Micronutrient Delivery: Plants require essential micronutrients like iron, zinc, manganese, and copper. In many soils, especially alkaline ones, these metals are present in forms that plants cannot absorb. Chelated micronutrients are more soluble and bioavailable. This compound could act as a chelating agent to create stable, soluble complexes of these micronutrients, effectively delivering them to plant roots.

Advanced Delivery Systems: There is growing interest in nano-delivery systems that allow for the controlled release of agrochemicals. sciencepublishinggroup.com The structure of this compound is reminiscent of dendritic polymers, which have been explored for delivering herbicides. sciencepublishinggroup.com It could potentially be used to encapsulate active ingredients, protecting them from premature degradation and releasing them in a targeted or stimulus-responsive manner. For example, a coordination polymer or a metal complex involving this ligand could be designed to break down under specific soil pH conditions, releasing a pesticide or growth regulator where it is most needed.

Future research in this area would focus on synthesizing metal-chelate complexes of this compound with essential micronutrients and evaluating their efficacy in plant uptake studies. Furthermore, its potential as a building block for controlled-release formulations for pesticides and herbicides warrants investigation.

Bioinorganic Chemistry: Research into Metal Chelation and Sequestration Mechanisms

Bioinorganic chemistry investigates the role of metals in biological systems. A key area of this field is chelation therapy, which uses chelating agents to remove toxic metals from the body. researchgate.net The principles of coordination chemistry are central to understanding how these agents can selectively bind and facilitate the excretion of harmful metal ions without disrupting the balance of essential ones. wikipedia.org

This compound possesses the classic structural features of an effective chelating agent: multiple donor atoms (N, O) positioned to form stable five- or six-membered rings with a central metal ion. nih.gov This makes it a compound of interest for fundamental research into metal sequestration mechanisms.

Research trajectories in bioinorganic chemistry could include:

Coordination Studies: Synthesizing and characterizing the coordination complexes of this compound with various biologically relevant metal ions (both toxic, like lead and mercury, and essential, like zinc and copper). X-ray crystallography and spectroscopic methods could elucidate the precise binding modes.

Thermodynamic Stability: Measuring the formation constants of these complexes to quantify their thermodynamic stability. High stability is crucial for a chelator to effectively sequester a target metal from biological binding sites.

Kinetic Lability: Studying the kinetics of metal exchange reactions to understand how quickly the chelator can remove a metal from other biological molecules and whether it might inadvertently strip essential metals.

These fundamental studies would provide the necessary groundwork to assess the potential of this compound or its derivatives as therapeutic chelating agents.

Principles of Green Chemistry and Sustainable Chemical Processes

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and potential applications of this compound can be evaluated against these principles.

The synthesis of this compound is an esterification reaction between nitrilotriethanol and tartaric acid. nih.gov This process can be aligned with several green chemistry principles:

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Tartaric acid is a naturally occurring organic acid found in abundance in grapes and other plants, making it a renewable feedstock. mdpi.com |

| Atom Economy | The synthesis is a condensation reaction that produces water as the primary byproduct. The atom economy could be high, especially if the water is the only substance removed. nih.gov |

| Safer Solvents and Auxiliaries | Research could focus on solvent-free reaction conditions or the use of green solvents (e.g., water, supercritical CO2) to replace traditional organic solvents. |

| Catalysis | Using solid acid catalysts instead of corrosive liquid acids like sulfuric acid could simplify purification, minimize waste, and allow for catalyst recycling. nih.gov |

| Design for Degradation | The ester linkages in the molecule are susceptible to hydrolysis, suggesting it could be designed to biodegrade into nitrilotriethanol and tartaric acid, both of which have established environmental profiles. mdpi.com |

Future research should focus on optimizing the synthesis of this compound to maximize its alignment with green chemistry. This includes developing catalytic, solvent-free processes and fully characterizing its biodegradability. By embracing these principles, this compound can be developed not only as a functional chemical but also as a sustainable one. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.